1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine - 1340232-08-7

1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine

Catalog Number: EVT-1717766
CAS Number: 1340232-08-7
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a nitrone derivative featuring a 1,3-diphenyl-1H-pyrazole core. The crystal structure reveals interactions like C—H⋯O hydrogen bonds, C—H⋯π(ring) interactions, and offset π–π stacking. []
  • Compound Description: This class of compounds, specifically exemplified by compound 15 in the study, exhibits potent inhibitory activity against Cyclin-dependent kinase 2 (CDK2). These compounds demonstrated antiproliferative effects on various cancer cell lines and induced cell cycle arrest and apoptosis. []
  • Compound Description: This compound's crystal structure, elucidated using X-ray diffraction, reveals a monoclinic crystal system. []
  • Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids demonstrated promising antimicrobial and anticancer activities. They also exhibited inhibitory effects on enzymes like FabH and EGFR. Compound 7f emerged as a potent inhibitor of EGFR and showed significant anticancer activity against the A549 cancer cell line. []
  • Compound Description: These compounds, synthesized via a one-pot multicomponent reaction, highlight a rapid and efficient synthetic approach. []
  • Compound Description: These pyrazole compounds exhibited moderate to satisfactory antimicrobial activity against various bacterial and fungal strains. []
  • Compound Description: These novel heterocyclic compounds were synthesized in high yields through a series of reactions. Their structures were confirmed using X-ray crystallography, providing valuable insights into their three-dimensional arrangements. []
  • Compound Description: This series of amide derivatives demonstrated antiproliferative activity against the human breast cancer cell line MCF7. Notably, compounds 5a and 5c exhibited promising cytotoxic activity and induced cell cycle arrest, suggesting their potential as anticancer agents. []

9. N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []* Compound Description: This compound was synthesized through a multi-step procedure and characterized using various spectroscopic techniques. Its inhibitory potency against specific kinases, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2, was evaluated. []* Relevance: Both N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine and 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine contain the 1-methyl-1H-pyrazol-4-yl motif, showcasing the recurrence of this structural feature in compounds with potential biological activities.

  • Compound Description: This compound is a potent, selective, and orally active inhibitor of transforming growth factor beta (TGF-beta) type I receptor (ALK5). It showed promising antifibrotic activity in preclinical models, making it a potential candidate for treating fibrotic diseases. []

11. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1) []* Compound Description: This co-crystal consists of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and naphthalene-2,3-diol in a 1:1 molar ratio. These components are connected by O–H⋯O=C hydrogen bonds, showcasing interesting intermolecular interactions. [] * Relevance: The N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide component within the co-crystal and 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine share the common pyrazole ring system, though with variations in the substituents.

  • Compound Description: This study focuses on two antipyrine derivatives: 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide (1) and 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide (2). They were synthesized and their structures were determined using X-ray crystallography. []

13. 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) []* Compound Description: MK-8033 is a potent and selective dual inhibitor of the c-Met/Ron receptor tyrosine kinases. It exhibits preferential binding to the activated kinase conformation. It demonstrated significant antitumor activity in a preclinical model, highlighting its potential as a cancer therapeutic. []* Relevance: While structurally diverse, MK-8033 and 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine both incorporate a 1-methyl-1H-pyrazol-4-yl unit, showcasing the presence of this motif in compounds with diverse biological activities.

14. 1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-(prop-2-en-1-yl)-2′,3′,5′,6′,7′,7a’-hexahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione 0.75-hydrate []* Compound Description: This complex polycyclic compound, containing a central aza-bicyclooctane unit, forms chains via O—H⋯N and O—H⋯O hydrogen bonds with water molecules in its crystal structure. [] * Relevance: This compound and 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine both contain the 1,3-diphenyl-1H-pyrazol-4-yl moiety. The presence of this shared structure in such a complex molecule suggests it can be a starting point for diverse chemical modifications.

  • Compound Description: PF-06747775 is a potent and selective irreversible inhibitor of mutant epidermal growth factor receptor (EGFR). This compound shows promise for treating EGFR mutant-driven non-small cell lung cancer (NSCLC), especially those with the T790M gatekeeper mutation. It exhibits excellent selectivity over wild-type EGFR and favorable pharmacokinetic properties. []

17. 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones []* Compound Description: Two isostructural compounds within this series were analyzed, revealing disorder in the thiophene unit. The molecular packing is primarily influenced by C—H⋯N and C—H⋯O hydrogen bonds. [] * Relevance: These compounds share the core pyrazole ring structure (3-methyl-1-phenyl-1H-pyrazol-4-yl) with 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine, demonstrating the prevalence of this scaffold in various chemical entities.

18. N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives []* Compound Description: This series of imino pyrazole compounds was synthesized and evaluated for their biological activities. They exhibited moderate to good antimicrobial activity. [] * Relevance: Similar to 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine, these compounds feature a central pyrazole ring with a methylene linker. This structural similarity suggests potential for modifications on the target compound to explore for its biological activities.

19. (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide []* Compound Description: The study investigated the crystal structure of this compound, revealing two independent molecules connected by hydrogen bonds. The molecules are primarily planar, except for the isopropyl groups. [] * Relevance: This compound and 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine both possess the 1-phenyl-1H-pyrazol-4-yl moiety, indicating the versatility of this structure in forming diverse chemical entities.

  • Compound Description: This compound, part of a series of novel HSP90 inhibitors, is a pyrazolo[3,4-b]pyridine derivative with selective inhibitory activity against HSP90α and HSP90β. This compound, referred to as 16e (TAS-116) in the study, showed potent oral bioavailability and antitumor effects in preclinical models. []
  • Compound Description: This series of compounds targets Interleukin-1 receptor associated kinase 4 (IRAK4), an attractive target for treating inflammatory diseases. []
  • Compound Description: This study explored the structure-activity relationships of pyrazoline-based cholecystokinin (CCK) antagonists. The research identified potent CCK1 selective and mixed CCK antagonists with potential applications in treating pain, anxiety, and depression. []

23. (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one Derivatives []* Compound Description: This study investigated the synthesis and biological activities of a novel oxazolone derivative. This derivative and its modified analogs exhibited antimicrobial and anticancer activities. [] * Relevance: These compounds share the 1,3-diphenyl-1H-pyrazol-4-yl moiety with 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine, emphasizing the relevance of this structural motif in designing molecules with potential therapeutic applications.

24. [N(E),N′(E)]-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-bis(propan-2-yl)-1H-pyrazol-4-amine []* Compound Description: The crystal structure of this compound was determined using X-ray diffraction. It crystallizes in the triclinic system and exhibits a centrosymmetric structure. [] * Relevance: This compound and 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine share the central 1H-pyrazol-4-yl scaffold, although they have different substituents and overall structures. This highlights the diversity achievable by modifying the substituents attached to the core pyrazole ring.

  • Compound Description: MPP and MPM are cholecystokinin (CCK) antagonists. MPP exhibits mixed CCK antagonist activity, while MPM is CCK1 selective. Both compounds showed antidepressant effects in the forced swim test in rats. Furthermore, they reversed stress-induced dendritic atrophy in hippocampal CA3 pyramidal neurons in rats. []

26. (E)‐1,2‐Bis(3,5‐dinitro‐1H‐pyrazol‐4‐yl)diazene and its Salts []* Compound Description: This study focuses on synthesizing new, energetic, heat-resistant explosives based on (E)‐1,2‐Bis(3,5‐dinitro‐1H‐pyrazol‐4‐yl)diazene. [] * Relevance: While not directly comparable to 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine in terms of structure or intended applications, this study highlights the broad utility of pyrazole derivatives in diverse chemical fields.

  • Compound Description: This study investigates the synthesis and properties of a novel N-bridged energetic compound, N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, and its salts. These compounds exhibit high thermal stability and insensitivity to impact, making them promising candidates for insensitive, high-energy explosives. []
  • Compound Description: This study investigates the crystal structure of a cobalt complex featuring a pyrazolone-based ligand. []
  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. It exhibits good preclinical pharmacokinetics and demonstrated enhanced antitumor activity in combination with an EGFR inhibitor in a preclinical model. []
  • Compound Description: This study reports the synthesis and characterization of a new N-hetorocyclic ligand, 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and its transition metal complexes. The complexes displayed potential antimicrobial, antimycobacterial, and cytotoxic activities. []

31. N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives []* Compound Description: This study focuses on the synthesis and biological evaluation of novel pyrazole clubbed imino naphthyl derivatives. The synthesized compounds demonstrated moderate to good biological activities, including antibacterial, antifungal, and antituberculosis properties. [] * Relevance: This series, along with 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine, highlights the importance of pyrazole derivatives in medicinal chemistry, especially those containing a methylene linker, in designing compounds with potential therapeutic applications.

  • Compound Description: This study investigated the molecular structure and properties of a novel pyrazole derivative using DFT calculations, Hirshfeld surface analysis, and molecular docking studies. []
  • Compound Description: A series of N-phenylpyrazolyl aryl methanones incorporating arylthio/sulfinyl/sulfonyl groups were synthesized and characterized. These compounds demonstrated promising herbicidal and insecticidal activities. []

35. Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives []* Compound Description: This study explores the synthesis of various heterocyclic oxime derivatives, including isoxazoles, 1,2,4-oxadiazoles, and (1H-pyrazol-4-yl)-methanone oximes. These derivatives were synthesized from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride. [] * Relevance: While not directly analogous in structure to 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine, the synthesis of these oxime derivatives emphasizes the utility of pyrazole-based building blocks in constructing a diverse array of heterocyclic compounds with potential biological applications.

36. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides []* Compound Description: This study investigated the antiproliferative activity and effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on mTORC1 and autophagy. The study found that these compounds possess potent anticancer activity. [] * Relevance: These compounds, along with 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine, share the central pyrazole ring structure, although they differ in substituents and their overall structures.

37. Zinc(II) Coordination Polymer Constructed from 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole and Isophthalic Acid []* Compound Description: This study reports the synthesis and structural characterization of a novel zinc(II) coordination polymer. This polymer exhibits a two-dimensional layered structure formed by coordinating zinc ions with a pyrazole-triazole-based ligand and isophthalic acid. [] * Relevance: While structurally different from 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine, the use of a pyrazole-containing ligand in this study highlights the potential of pyrazole derivatives as building blocks for coordination polymers.

  • Compound Description: This research explored the synthesis and molecular docking studies of biologically active N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl) methylene)aniline derivatives. The study demonstrated that these compounds exhibit moderate to good biological activities, further supporting the potential of pyrazole derivatives in medicinal chemistry. []

39. catena-poly[bis(μ2-thiocyanato-κ2N:S)-(2-(5-methyl-1H-pyrazol-3-yl)pyridine-κ2N,N′)cadmium(II)]–dioxane (1/1) []* Compound Description: This study focused on the crystal structure of a cadmium(II) complex containing a pyrazole-pyridine-based ligand. []* Relevance: This compound, with its pyrazole moiety, shares structural similarities with 1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine. This emphasizes the utility of pyrazole-based ligands in coordinating with metal centers.

  • Compound Description: This study explored the synthesis and characterization of coordination polymers using the flexible, pyrazole-based ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene. The resulting materials displayed remarkable thermal robustness and interesting gas adsorption properties. []
  • Compound Description: This study explored the synthesis, structural characterization, and thermal properties of various coordination complexes using 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid as a ligand. []

Properties

CAS Number

1340232-08-7

Product Name

1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine

IUPAC Name

1-[1-(cyclopropylmethyl)pyrazol-4-yl]-N-methylmethanamine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

InChI

InChI=1S/C9H15N3/c1-10-4-9-5-11-12(7-9)6-8-2-3-8/h5,7-8,10H,2-4,6H2,1H3

InChI Key

ZWRINYGBJDXCDQ-UHFFFAOYSA-N

SMILES

CNCC1=CN(N=C1)CC2CC2

Canonical SMILES

CNCC1=CN(N=C1)CC2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.